2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride chemical structure and properties
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of organic compounds that are pivotal in the landscape of medicinal chemistry and organic synthesis. The strategic placement of a methoxy group and two methyl groups on the benzene ring influences the electronic properties and steric environment of the sulfonyl chloride moiety. This, in turn, modulates its reactivity and the properties of its derivatives. The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a cornerstone in the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, with a focus on its relevance to drug discovery.
Chemical Structure and Properties
The chemical structure of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with a sulfonyl chloride group, a methoxy group at the 2-position, and methyl groups at the 3- and 5-positions.
Molecular Formula: C₉H₁₁ClO₃S
Molecular Weight: 234.70 g/mol
IUPAC Name: 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | White to off-white or pale yellow solid | General appearance of aromatic sulfonyl chlorides. |
| Melting Point | 50-100 °C | Aromatic sulfonyl chlorides are typically solids at room temperature. The exact melting point will depend on the crystal lattice energy. |
| Boiling Point | > 200 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, though decomposition is likely at atmospheric pressure. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The non-polar benzene ring and methyl groups contribute to solubility in organic solvents, while the reactive sulfonyl chloride group dictates its instability in protic media. |
| Stability | Moisture-sensitive. Decomposes in the presence of water or alcohols. | The sulfonyl chloride functional group is susceptible to hydrolysis.[4] |
Synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
The most direct and common method for the synthesis of aromatic sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The starting material for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is 1-methoxy-2,4-dimethylbenzene (also known as 2,4-dimethylanisole).[5][6][7]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2,4-dimethylbenzene (1 equivalent) dissolved in a suitable inert solvent such as dichloromethane.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The primary application of this compound in drug development is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
The presence of the ortho-methoxy group may have a modest influence on the reactivity of the sulfonyl chloride. Studies on substituted benzenesulfonyl chlorides suggest that ortho-substituents can sometimes lead to an acceleration of nucleophilic substitution reactions.[8]
Role in Medicinal Chemistry
The sulfonamide linkage is a key structural motif in a vast number of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and its chemical stability. By incorporating the 2-methoxy-3,5-dimethylphenyl group, medicinal chemists can explore the structure-activity relationship (SAR) of a drug candidate. The methoxy and methyl groups can influence:
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Pharmacokinetic Properties: Lipophilicity, metabolic stability, and protein binding can be fine-tuned.
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Pharmacodynamic Properties: The substituents can interact with specific residues in the target protein's binding pocket, potentially enhancing potency and selectivity.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 4- and 6-positions.
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Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons.
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Methyl Protons: Two singlets, each integrating to 3 protons, in the region of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield, as will the carbon bearing the sulfonyl chloride group.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methyl Carbons: Signals in the aliphatic region, typically δ 15-25 ppm.
Infrared (IR) Spectroscopy
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S=O Stretching: Two strong, characteristic absorption bands are expected in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) for the sulfonyl group.
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C-O Stretching: An absorption band for the aryl ether linkage around 1240-1260 cm⁻¹.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Safety and Handling
Aromatic sulfonyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions.
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Hazards: Corrosive, causes severe skin burns and eye damage. Moisture-sensitive. Reacts with water to produce hydrochloric acid.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed. Store under an inert atmosphere (e.g., nitrogen or argon).
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a valuable building block for organic synthesis, particularly for the development of novel sulfonamide-based therapeutic agents. Its synthesis via chlorosulfonation of 2,4-dimethylanisole is a feasible and scalable process. The unique substitution pattern on the aromatic ring provides medicinal chemists with a tool to modulate the physicochemical and pharmacological properties of drug candidates. As with all sulfonyl chlorides, appropriate safety measures are paramount during its handling and use.
References
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PubChem. 2-Methoxybenzenesulfonyl Chloride. National Center for Biotechnology Information. [Link]
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Jackowski, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(19), 3532. [Link]
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Canadian Science Publishing. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 52(11), 2019-2025. [Link]
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ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. [Link]
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Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
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PubChem. 2,4-Dimethylanisole. National Center for Biotechnology Information. [Link]
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The Good Scents Company. 2,4-dimethyl anisole. [Link]
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